molecular formula C12H15NO3S B3050010 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol CAS No. 23015-41-0

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol

Cat. No.: B3050010
CAS No.: 23015-41-0
M. Wt: 253.32 g/mol
InChI Key: FZKGWXMHZSIUIU-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol is a synthetic phenol derivative featuring a methoxy group at position 2 and a morpholin-4-ylcarbonothioyl group at position 5. The morpholin-4-ylcarbonothioyl moiety consists of a thiocarbonyl group bonded to a morpholine ring, which introduces both sulfur and nitrogen atoms into the structure. These analogs are often synthesized via Schiff base reductions, coupling reactions, or natural product isolation and are utilized in diverse applications, including anticancer agents, intermediates for dyes, and pharmaceutical precursors .

Properties

IUPAC Name

(3-hydroxy-4-methoxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-15-11-3-2-9(8-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKGWXMHZSIUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347319
Record name ST008062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23015-41-0
Record name ST008062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of enzymes like MGL and FAAH, which are involved in the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol . These endocannabinoids play a role in various physiological processes, including pain modulation and neuroprotection.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key 2-methoxy-5-substituted phenol derivatives and their substituents are compared below:

Compound Name Substituent at C5 Molecular Formula Key Functional Groups
2-Methoxy-5-((phenylamino)methyl)phenol (Phenylamino)methyl C₁₄H₁₅NO₂ Methoxy, secondary amine, hydroxyl
Combretastatin A-4 (3,4,5-Trimethoxystyryl) C₁₈H₂₀O₅ Methoxy, styryl (Z-configuration)
Erianin [2-(3,4,5-Trimethoxyphenyl)ethyl] C₁₈H₂₂O₅ Methoxy, ethyl-linked trimethoxyaryl
2-Methoxy-5-[(4-methoxyphenylimino)methyl]phenol (4-Methoxyphenylimino)methyl C₁₆H₁₆N₂O₃ Methoxy, imine, hydroxyl

Key Observations :

  • Substituent Diversity: Position 5 substituents vary widely, including amines (e.g., phenylamino), styrenes (e.g., Combretastatin A-4), and imines (e.g., Schiff base derivatives). The morpholin-4-ylcarbonothioyl group in the target compound introduces a sulfur-containing heterocycle, which may enhance metal-binding or bioactivity.
  • Hydrogen Bonding: Phenolic hydroxyl and methoxy groups participate in intermolecular interactions (e.g., O–H···O/N hydrogen bonds in 2-methoxy-5-((phenylamino)methyl)phenol) .

Key Observations :

  • Schiff Base Reduction : A common route for secondary amine derivatives (e.g., ), leveraging NaBH₄ for selective reduction without affecting reducible groups like nitro or chloride .
  • Natural Product Analogues : Combretastatin A-4 and erianin highlight the pharmacological relevance of styryl and ethyl-linked aryl groups .
Crystallographic and Physicochemical Properties
Compound Crystal System Space Group Hydrogen Bonding Reference
2-Methoxy-5-((phenylamino)methyl)phenol Monoclinic P2₁ O2–H2···O2 (2.888 Å), O2–H2···O21 (2.927 Å)
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Orthorhombic Pca2₁ C11–H11···N2 (3.463 Å)

Key Observations :

  • Packing Interactions: Hydrogen bonding and van der Waals forces stabilize crystal lattices. For example, the hydroxyl group in 2-methoxy-5-((phenylamino)methyl)phenol forms bifurcated hydrogen bonds .
  • Methoxy Positioning : The 2-methoxy group influences molecular planarity and π-π stacking in Combretastatin A-4, critical for tubulin-binding activity .

Key Observations :

  • Anticancer Activity : Combretastatin A-4 and erianin demonstrate potent cytotoxicity via tubulin binding and mitochondrial apoptosis, respectively .
  • Industrial Utility: Secondary amines like 2-methoxy-5-((phenylamino)methyl)phenol serve as intermediates for dyes and agrochemicals .

Biological Activity

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

The biological activity of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol is primarily attributed to its ability to interact with various biomolecules, particularly enzymes. The compound exhibits significant enzyme inhibition, which is crucial for its potential therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition: The compound binds to active sites of specific enzymes, leading to their inhibition. This interaction can affect various biochemical pathways and cellular processes.
  • Cell Signaling Modulation: It influences cell signaling pathways and alters gene expression profiles, which may contribute to its therapeutic effects.

Research indicates that 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol interacts with several key enzymes and proteins:

Biochemical Interaction Effect
Inhibition of proteasesReduces protein degradation
Inhibition of kinasesAlters phosphorylation processes
Modulation of signaling pathwaysImpacts cellular responses

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a variety of pathogens. Studies reveal its efficacy in inhibiting both bacterial and fungal growth, making it a candidate for further pharmaceutical development.

Anticancer Activity

In vitro studies have demonstrated that 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol exhibits moderate to good anticancer activity against various cancer cell lines, including cervical cancer (HeLa) cells. The following table summarizes its anticancer efficacy:

Compound Activity Type Cell Line Efficacy
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenolAnticancerHeLaModerate to Good

Anti-inflammatory Activity

Recent investigations have begun exploring the anti-inflammatory potential of this compound. Preliminary results suggest that it may reduce inflammatory markers, although further research is needed in this area.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial activity of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol against common bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations.
  • Anticancer Research: A paper published in a peer-reviewed journal assessed the effects of this compound on HeLa cells, revealing that it induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
  • Inflammation Study: Early-stage research has suggested that the compound may inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.